4'-Aminométhyl-4,5',8-triméthylpsoralène

Vue d'ensemble

Description

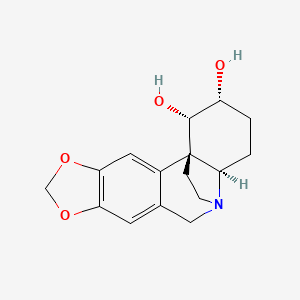

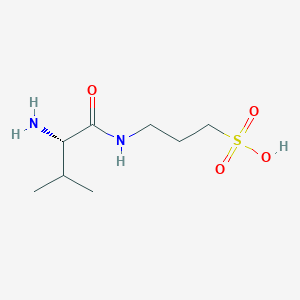

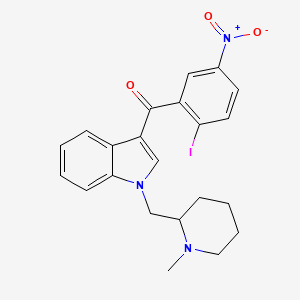

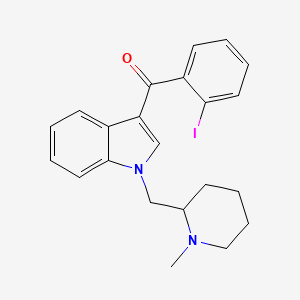

4'-Aminomethyl-4,5',8-trimethylpsoralen is a complex organic compound that belongs to the class of furochromones. This compound is characterized by its unique structure, which includes a furan ring fused to a chromone backbone, with additional methyl and aminomethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

4'-Aminomethyl-4,5',8-trimethylpsoralen has a broad range of scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 4’-Aminomethyl-4,5’,8-trimethylpsoralen, also known as 3H-Amt, is nucleic acids , specifically double-stranded DNA and RNA . The compound has a high binding affinity for these targets .

Mode of Action

3H-Amt is a bifunctional photoreactive agent . In the absence of light, it intercalates into double-stranded regions in DNA or RNA . Upon exposure to UV light, 3H-Amt can covalently bind to these nucleic acids . This binding is achieved through a process known as nucleic acid cross-linking , which is followed by UV irradiation .

Biochemical Pathways

The compound’s interaction with nucleic acids affects the genetic material of cells, leading to various downstream effects. For instance, 3H-Amt has been used to inactivate DNA and RNA viruses , including HIV-1, by cross-linking their nucleic acids .

Pharmacokinetics

Itssolubility in water and DMSO suggests that it could be well-absorbed and distributed in the body

Result of Action

The covalent binding of 3H-Amt to nucleic acids results in the inactivation of DNA and RNA viruses , including HIV-1 . This is achieved through the process of nucleic acid cross-linking followed by UV irradiation . The compound’s ability to crosslink nucleic acids has also been used in various research applications, including the study of different types of RNA from diverse organisms, including viruses .

Action Environment

The action of 3H-Amt is influenced by environmental factors such as light . Specifically, the compound intercalates into double-stranded regions in DNA or RNA in the dark . Upon exposure to UV light, it can covalently bind to these nucleic acids . Therefore, the efficacy and stability of 3H-Amt are dependent on the presence of UV light.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Aminomethyl-4,5',8-trimethylpsoralen typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 4'-Aminomethyl-4,5',8-trimethylpsoralen may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet the desired quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

4'-Aminomethyl-4,5',8-trimethylpsoralen undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized furochromones .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other furochromones and aminomethyl derivatives, such as:

Uniqueness

What sets 4'-Aminomethyl-4,5',8-trimethylpsoralen apart is its unique combination of functional groups and structural features. The presence of both aminomethyl and multiple methyl groups, along with the fused furan and chromone rings, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIICVGYYRRURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62442-61-9 (hydrochloride) | |

| Record name | Aminomethyltrioxsalen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70982900 | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-50-5 | |

| Record name | Aminomethyltrioxsalen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOMETHYLTRIOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RZS3WBN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AMT functions as a DNA intercalator, preferentially binding to double-stranded DNA (dsDNA) or RNA at sites rich in adenine and thymine (5'-TA) [, , ]. Upon exposure to long-wavelength ultraviolet (UVA) light (320-400 nm), AMT forms covalent bonds with pyrimidine bases, primarily thymine. [, , , , , ] This photoreaction results in the formation of monoadducts (AMT attached to a single strand) or interstrand cross-links, effectively hindering DNA replication and transcription. [, , , , , ]

A: - Molecular Formula: C16H15NO4- Molecular Weight: 285.29 g/mol- Spectroscopic Data: AMT exhibits characteristic UV absorption and fluorescence properties. Upon intercalation into DNA, its fluorescence is quenched, while the formation of monoadducts leads to distinct fluorescence emission. [] Specific spectroscopic details can be found in the referenced research papers.

ANone: AMT is not typically employed as a catalyst. Its primary function revolves around its DNA-binding and photoreactive capabilities.

ANone: While the provided research primarily focuses on experimental aspects of AMT, computational chemistry approaches could provide further insights into its binding affinity, interaction mechanisms, and potential for structural optimization.

A: Research indicates that the 4'-aminomethyl group significantly contributes to AMT's enhanced DNA binding affinity compared to other psoralen derivatives like 8-methoxypsoralen. [, , ] Structural modifications at this position could potentially alter its intercalation properties and subsequent photoreactivity.

ANone: AMT exhibits stability under various conditions, but information on specific formulation strategies to enhance its solubility or bioavailability is limited within the provided research.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding its in vivo PK/PD properties, including ADME and efficacy in animal models or clinical settings, requires further investigation.

ANone: While the research highlights the potential of AMT for various applications, comprehensive toxicological data and long-term safety profiles require further investigation.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Specific drug delivery and targeting strategies for in vivo applications are not extensively discussed.

ANone: The current research does not delve into specific biomarkers or diagnostics associated with AMT treatment. Further exploration in this area could be beneficial for optimizing its therapeutic application.

A: Various analytical techniques are employed to study AMT, including: * High-Performance Liquid Chromatography (HPLC): For quantifying AMT levels and analyzing photoadduct formation. [, , ] * Liquid Scintillation Analysis: To determine the extent of photoadduct formation. [] * Mass Spectrometry: To characterize AMT and its photoadducts. [] * UV-Vis and Fluorescence Spectroscopy: To monitor AMT binding to DNA and assess photoreaction progress. [, ] * Polymerase Chain Reaction (PCR): To assess DNA replication competence after AMT treatment. [] * Gel Electrophoresis: To analyze DNA fragmentation and structural changes upon AMT binding. [, ]

ANone: The provided research primarily focuses on the in vitro applications of AMT, and information regarding its environmental impact and degradation is limited.

ANone: The provided research does not extensively discuss the dissolution and solubility properties of AMT. Further research is needed to understand how these factors influence its bioavailability and efficacy.

ANone: The research papers provide limited information regarding the specific validation parameters of the employed analytical methods.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding specific quality control and assurance measures during large-scale production and distribution is not extensively discussed.

ANone: The research primarily focuses on the photochemical properties and applications of AMT. Information regarding its immunogenicity and potential immunological responses is not provided.

ANone: The provided research does not delve into AMT interactions with drug transporters. Further investigation is needed to understand the implications of such interactions.

ANone: The research primarily focuses on the photochemical properties and applications of AMT. Information regarding its potential interactions with drug-metabolizing enzymes is not available.

ANone: While the research demonstrates the use of AMT in biological systems like platelet concentrates, detailed information regarding its long-term biocompatibility and biodegradability is limited.

ANone: The provided research primarily focuses on the in vitro applications of AMT. Information regarding its large-scale recycling and waste management is limited.

ANone: The research highlights the use of various tools and techniques for studying AMT, including HPLC, mass spectrometry, spectroscopy, and molecular biology methods. These resources provide a solid foundation for further investigations into its properties and applications.

A: AMT, as a psoralen derivative, has been studied for its photochemical properties and applications in various fields, including virology, molecular biology, and potentially in the treatment of skin diseases. [, ] The development of new psoralen derivatives with enhanced photoreactivity, like AMT, marked a significant milestone in this field. [, ]

A: The use of AMT spans various disciplines, including: * Virology: Inactivating viruses in blood products. [, , ] * Molecular Biology: Studying DNA structure, RNA-protein interactions, and gene regulation. [, , , , , ] * Biochemistry: Investigating DNA repair mechanisms and the effects of DNA damage. * Nanotechnology: Potentially in the fabrication of DNA nanowires. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)